6-Chloro-5-cyanopicolinic acid

Description

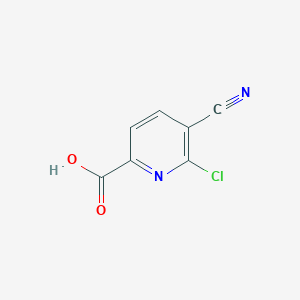

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-chloro-5-cyanopyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2O2/c8-6-4(3-9)1-2-5(10-6)7(11)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROPFRDWKBGCDEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C#N)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90700628 | |

| Record name | 6-Chloro-5-cyanopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90700628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53234-56-3 | |

| Record name | 6-Chloro-5-cyano-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53234-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-5-cyanopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90700628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-5-cyanopyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Chloro-5-cyanopicolinic acid CAS 53234-56-3 properties

An In-Depth Technical Guide to 6-Chloro-5-cyanopicolinic Acid (CAS 53234-56-3)

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis. We will delve into its core properties, reactivity, synthetic utility, and safety protocols, offering field-proven insights into its application.

Core Compound Identity and Physicochemical Properties

This compound, registered under CAS number 53234-56-3, is a substituted pyridine derivative.[1][2][3] Its structure is characterized by a pyridine ring functionalized with a carboxylic acid at the 2-position, a chloro group at the 6-position, and a cyano group at the 5-position.[4] This unique arrangement of electron-withdrawing and functional groups imparts specific reactivity and makes it a valuable intermediate in complex organic synthesis.[4]

The compound is typically a solid at room temperature and is soluble in polar solvents, a common characteristic for carboxylic acids.[4] Purity levels for commercially available this compound are generally 95% or higher.[1][3]

Chemical Structure

Caption: Chemical Structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 53234-56-3 | [1][2][3] |

| Molecular Formula | C₇H₃ClN₂O₂ | [1][2] |

| Molecular Weight | 182.56 g/mol | [1] |

| Boiling Point | 407°C at 760 mmHg | [1][5] |

| Appearance | Solid | [4][6] |

| Purity | Typically ≥95% | [1][3] |

| SMILES | ClC1=C(C=CC(=N1)C(=O)O)C#N | [2] |

| InChI Key | ROPFRDWKBGCDEZ-UHFFFAOYSA-N | [4][6] |

Reactivity and Synthetic Utility

The chemical behavior of this compound is governed by its three primary functional groups: the carboxylic acid, the cyano group, and the chloro-substituted pyridine ring.

-

Carboxylic Acid Group: This group provides the molecule's acidic nature, allowing it to readily participate in acid-base reactions.[4] It is a primary site for derivatization, such as esterification or amide bond formation, which is a cornerstone of drug development for modifying solubility and biological activity.

-

Cyano Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. It can also participate in nucleophilic additions, making it a versatile handle for introducing further chemical diversity.[4]

-

Chloro-Substituted Pyridine Ring: The chlorine atom is a leaving group that can be displaced by various nucleophiles in nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of functionalities, such as amines, alcohols, or thiols, at the 6-position. The electron-withdrawing nature of the cyano and carboxylic acid groups facilitates these substitution reactions.

This trifunctional nature makes this compound a valuable building block for creating libraries of complex molecules for screening in pharmaceutical and agrochemical research.[4][7]

Conceptual Synthetic Workflow

The following diagram illustrates a conceptual workflow where this compound is used as a starting material for generating diverse chemical entities. This process is fundamental in lead optimization campaigns.

Caption: Synthetic utility of this compound.

Applications in Research and Development

This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules.[7]

-

Pharmaceuticals: The pyridine scaffold is a common motif in many biologically active compounds. This molecule serves as a building block for creating novel therapeutics.[4] The ability to modify the three functional groups allows for fine-tuning of properties like target binding, selectivity, and pharmacokinetic profiles.

-

Agrochemicals: It is also a crucial intermediate in the development of new herbicides and pesticides.[4][7] The specific substitution pattern can be tailored to target biological pathways in weeds or pests.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential. The following information is synthesized from available Safety Data Sheets (SDS).

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Source(s) |

| Hazard | H302 | Harmful if swallowed. | [1] |

| H315 | Causes skin irritation. | [1] | |

| H319 | Causes serious eye irritation. | [1] | |

| H335 | May cause respiratory irritation. | [1] | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [1][8] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [8][9] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][8] |

Handling and Personal Protective Equipment (PPE)

-

Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust.[10]

-

Wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[9]

-

Avoid contact with skin and eyes.[9] Wash hands thoroughly after handling.[11]

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[9][11]

-

In Case of Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[9][11]

-

In Case of Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][11]

-

If Swallowed: Rinse mouth with water. Call a poison center or doctor if you feel unwell.[1][11]

Storage

-

Keep the container tightly closed. Recommended storage is in an inert atmosphere at 2-8°C.[12]

Expected Spectral Characteristics

While specific spectral data requires experimental acquisition, the structure of this compound allows for the prediction of key features in common spectroscopic analyses. This serves as a guide for researchers in characterizing this compound.

-

¹H NMR: The pyridine ring has two protons. Due to the substitution pattern, one would expect two signals in the aromatic region (typically δ 7.0-9.0 ppm), likely appearing as doublets or singlets depending on coupling constants. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (often >10 ppm), which may be exchangeable with D₂O.

-

¹³C NMR: One would expect to see seven distinct carbon signals. The carboxylic acid carbonyl carbon will be significantly downfield (>160 ppm). The carbon of the cyano group will appear in the 115-125 ppm range. The five carbons of the pyridine ring will have distinct chemical shifts influenced by the attached substituents.

-

Infrared (IR) Spectroscopy:

-

A very broad absorption band is expected from approximately 2500 to 3300 cm⁻¹ due to the O-H stretching of the carboxylic acid.

-

A sharp, strong absorption around 1700-1725 cm⁻¹ corresponding to the C=O (carbonyl) stretch of the carboxylic acid.

-

A sharp, medium-intensity absorption around 2220-2240 cm⁻¹ for the C≡N (nitrile) stretch.

-

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺). A characteristic isotopic pattern for one chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) would be a key identifier.

References

- This compound [P95919]. (n.d.). ChemUniverse.

- This compound. (n.d.). MySkinRecipes.

- This compound | 53234-56-3. (n.d.). AccelaChem.

Sources

- 1. 53234-56-3 | this compound - Moldb [moldb.com]

- 2. appchemical.com [appchemical.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. CAS 53234-56-3: 6-Chloro-5-cyano-2-pyridinecarboxylic acid [cymitquimica.com]

- 5. 53234-56-3,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. This compound [myskinrecipes.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. 53234-56-3|this compound|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to 6-Chloro-5-cyanopicolinic Acid: Synthesis, Characterization, and Application

Abstract

6-Chloro-5-cyanopicolinic acid is a highly functionalized heterocyclic compound of significant interest in medicinal and synthetic chemistry. Its unique arrangement of chloro, cyano, and carboxylic acid functional groups on a pyridine core makes it a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its molecular structure, detailed synthesis protocols, spectroscopic characterization, and its pivotal role as a key intermediate in the development of novel therapeutics, particularly as a precursor to Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of this important chemical entity.

Introduction and Core Properties

This compound, systematically named 6-chloro-5-cyano-2-pyridinecarboxylic acid, is a solid organic compound recognized for its utility as a chemical intermediate.[1][2] The strategic placement of its reactive sites—the carboxylic acid for amide bond formation, the chloro group for nucleophilic substitution, and the cyano group for various chemical transformations—offers a rich platform for molecular elaboration.

Its primary application lies in the construction of biologically active molecules. Notably, it serves as a critical starting material in the synthesis of potent and selective inhibitors of IRAK4, a kinase integral to innate immune signaling pathways.[3][4] Dysregulation of these pathways is implicated in a range of inflammatory diseases, autoimmune disorders, and certain cancers, making IRAK4 a high-value therapeutic target.[4]

Key Compound Identifiers

| Property | Value |

| CAS Number | 53234-56-3[2] |

| Molecular Formula | C₇H₃ClN₂O₂[1] |

| Molecular Weight | 182.57 g/mol [2] |

| Synonyms | 6-Chloro-5-cyano-2-pyridinecarboxylic acid[5] |

Molecular Structure and Physicochemical Characteristics

The structure of this compound is defined by a pyridine ring functionalized at three key positions. The carboxylic acid at the C2 position, the cyano group at C5, and the chlorine atom at C6 create a distinct electronic and steric profile that governs its reactivity and utility in synthesis.

Caption: Molecular Structure of this compound.

Physicochemical Data Summary

| Property | Value | Source |

| Appearance | Solid | [5] |

| Purity | ≥95% - 98% | [2][5] |

| Boiling Point | 407°C at 760 mmHg | [1] |

| Storage | 2-8°C, under inert gas | [1] |

Synthesis and Purification Protocol

The synthesis of this compound is typically achieved through the hydrolysis of a precursor such as 2-cyano-3,6-dichloropyridine. This method is advantageous due to the availability of the starting materials and the relatively straightforward reaction conditions. The causality behind this choice is the selective hydrolysis of a nitrile or a trichloromethyl group to a carboxylic acid, which is a well-established transformation in organic synthesis.[6]

Experimental Workflow: Synthesis from 2-Cyano-3,6-dichloropyridine

Caption: General workflow for the synthesis of this compound.

Step-by-Step Laboratory Protocol

-

Reaction Setup : To a solution of 2-cyano-3,6-dichloropyridine in a suitable solvent, add a strong acid catalyst (e.g., concentrated sulfuric acid). The choice of a strong acid is critical for facilitating the hydrolysis of the nitrile group to a carboxylic acid.

-

Hydrolysis : Heat the mixture under reflux for several hours. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to ensure the complete consumption of the starting material.

-

Workup and Isolation : After cooling to room temperature, the reaction mixture is carefully poured into a beaker of ice-water. This step quenches the reaction and helps to precipitate the product, which is typically a solid. The pH may be adjusted to optimize precipitation.

-

Filtration : The precipitated solid is collected by vacuum filtration and washed with cold water to remove any residual acid and water-soluble impurities.

-

Purification : The crude product is then purified by recrystallization. A common solvent system is an ethanol/water mixture. This step is crucial for achieving the high purity required for subsequent applications, especially in drug synthesis. The self-validating nature of this protocol lies in the distinct physical properties (e.g., melting point) of the purified product, which can be compared against reference values.

-

Drying : The purified crystals are dried under vacuum to remove all traces of solvent, yielding the final this compound as a solid.

Spectroscopic Characterization

To ensure the structural integrity and purity of the synthesized compound, a suite of spectroscopic techniques is employed. Each technique provides a unique piece of the structural puzzle, and together they offer definitive confirmation.

Summary of Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | The spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts and coupling constants will be characteristic of the substitution pattern. (Analogous spectra of similar compounds show signals between 7.5-8.1 ppm).[7][8] |

| ¹³C NMR | The spectrum will display seven distinct carbon signals: four for the pyridine ring carbons, one for the carboxylic acid carbon, one for the cyano carbon, and one for the carbon attached to the chlorine. |

| IR Spectroscopy | Key absorption bands are expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), the C≡N stretch of the cyano group (~2230 cm⁻¹), and C-Cl stretching vibrations.[9] |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (182.57 g/mol ). A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) will be observed.[10] |

Application in Drug Development: A Precursor to IRAK4 Inhibitors

A primary and high-value application of this compound is its use as a key intermediate in synthesizing inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[3]

The Role of IRAK4 in Innate Immunity

IRAK4 is a critical serine/threonine-protein kinase that acts as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[11][12] These pathways are fundamental to the innate immune system's response to pathogens and cellular stress.[13] Upon activation, IRAK4 initiates a signaling cascade involving the recruitment of adaptor proteins like MyD88, phosphorylation of other IRAK family members (like IRAK1), and ultimately leads to the activation of transcription factors such as NF-κB and IRF5.[13][14] This cascade results in the production of pro-inflammatory cytokines.[15]

While essential for immunity, the over-activation of the IRAK4 pathway is linked to various inflammatory and autoimmune diseases, including rheumatoid arthritis and lupus, as well as certain cancers like specific types of lymphoma.[3][4] Therefore, inhibiting IRAK4 kinase activity is a promising therapeutic strategy to modulate these pathological inflammatory responses.[16][17]

Synthetic Utility and Mechanism

This compound is used to construct the core scaffold of many IRAK4 inhibitors. The carboxylic acid group is typically activated and coupled with a suitable amine-containing fragment to form a critical amide bond, a common feature in many kinase inhibitors. The chloro and cyano groups can be further modified or may serve as important binding motifs within the kinase's active site.

Illustrative Signaling Pathway

Caption: Simplified IRAK4 signaling pathway and the point of therapeutic intervention.

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for innovation in medicinal chemistry. Its well-defined structure, accessible synthesis, and versatile reactivity make it an invaluable precursor for constructing complex, high-value molecules. Its demonstrated utility in the synthesis of IRAK4 inhibitors highlights its importance in the ongoing quest for novel therapeutics to treat a wide range of debilitating diseases. This guide has provided a foundational, expert-level overview to empower researchers in leveraging the full potential of this versatile chemical building block.

References

- Wikipedia. IRAK4. URL: https://en.wikipedia.org/wiki/IRAK4

- Pauls, E., et al. (2013). IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3839485/

- Koziczak-Holbro, M., et al. (2007). A critical role for IRAK4 kinase activity in Toll-like receptor–mediated innate immunity. Proceedings of the National Academy of Sciences. URL: https://www.pnas.org/doi/10.1073/pnas.0607826104

- Flannery, S., & Bowie, A. G. (2010). Regulation of innate immune signaling by IRAK proteins. Frontiers in Immunology. URL: https://www.frontiersin.org/articles/10.3389/fimmu.2010.00063/full

- Sino Biological. IRAK4 General Information. URL: https://www.sinobiological.com/resource/irak4-protein

- Wang, Z., et al. (2020). Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7468165/

- Goldstein, D. M., et al. (2016). Inhibitors of interleukin-1 receptor-associated kinase 4 (IRAK4): a patent review (2012-2015). Expert Opinion on Therapeutic Patents. URL: https://pubmed.ncbi.nlm.nih.gov/26914317/

- ResearchGate. Acylation reaction condition of 6-chloro-5-cyano- picolinic acid with amine. URL: https://www.researchgate.net/figure/Acylation-reaction-condition-of-6-chloro-5-cyano-picolinic-acid-with-amine_fig1_328906951

- Feng, Y., et al. (2024). Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer. Acta Pharmaceutica Sinica B. URL: https://www.researchgate.net/publication/384150943_Emerging_interleukin-1_receptor-associated_kinase_4_IRAK4_inhibitors_or_degraders_as_therapeutic_agents_for_autoimmune_diseases_and_cancer

- MedChemExpress. IRAK Inhibitors. URL: https://www.medchemexpress.com/targets/irak.html

- Cohen, P., et al. (2015). The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists. Biochemical Journal. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4613501/

- MySkinRecipes. This compound. URL: https://www.myskinrecipes.com/shop/th/research/81523-6-chloro-5-cyanopicolinic-acid.html

- Google Patents. CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process. URL: https://patents.google.

- ChemUniverse. This compound. URL: https://www.chemuniverse.com/6-chloro-5-cyanopicolinic-acid-p-95919.html

- ChemicalBook. 6-Chloronicotinic acid(5326-23-8) 1H NMR spectrum. URL: https://www.chemicalbook.com/spectrum/5326-23-8_1HNMR.htm

- BLD Pharm. 6-Chloro-5-cyanopicolinamide. URL: https://www.bldpharm.com/products/1184188-37-1.html

- Parchem. This compound (Cas 34662-29-8). URL: https://www.parchem.com/chemical-supplier-distributor/6-Chloro-5-cyanopicolinic-acid-08346.aspx

- ChemicalBook. 6-chloro-2-picolinic acid methyl ester(6636-55-1) 1H NMR. URL: https://www.chemicalbook.com/spectrum/6636-55-1_1HNMR.htm

- CymitQuimica. This compound. URL: https://www.cymitquimica.com/en/6-chloro-5-cyanopicolinic-acid-da00dlga

- ResearchGate. Synthesis of 3, 6-dichloropicolinic acid. URL: https://www.researchgate.net/publication/290432328_Synthesis_of_3_6-dichloropicolinic_acid

- Google Patents. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. URL: https://patents.google.

- Google Patents. CN102675196A - Method for preparing 5,6-chloronicotinic acid from 2,3-dichloro-5-trichlorine picoline (DCTC) short steaming residue. URL: https://patents.google.

- Arctom. CAS NO. 53234-56-3 | this compound. URL: https://www.arctomsci.com/product/A1B-A1-11521.html

- ChemicalBook. 6-Chloronicotinic acid(5326-23-8)IR1. URL: https://www.chemicalbook.com/spectrum/5326-23-8_IR1.htm

- Schmidt, T. C., & Haderlein, S. B. (1998). Analysis of polynitrophenols and hexyl by liquid chromatography-mass spectrometry using atmospheric pressure ionisation methods and a volatile ion-pairing reagent. Journal of Chromatography A. URL: https://pubmed.ncbi.nlm.nih.gov/9867258/

- Yang, S., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules. URL: https://www.mdpi.com/1420-3049/29/11/2639

Sources

- 1. This compound [myskinrecipes.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. Inhibitors of interleukin-1 receptor-associated kinase 4 (IRAK4): a patent review (2012-2015) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. 6-Chloronicotinic acid(5326-23-8) 1H NMR spectrum [chemicalbook.com]

- 8. 6-CHLORO-2-PICOLINIC ACID METHYL ESTER(6636-55-1) 1H NMR [m.chemicalbook.com]

- 9. 6-Chloronicotinic acid(5326-23-8) IR Spectrum [chemicalbook.com]

- 10. Analysis of polynitrophenols and hexyl by liquid chromatography-mass spectrometry using atmospheric pressure ionisation methods and a volatile ion-pairing reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. IRAK4 - Wikipedia [en.wikipedia.org]

- 12. sinobiological.com [sinobiological.com]

- 13. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]

- 15. A critical role for IRAK4 kinase activity in Toll-like receptor–mediated innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Synthesis and Characterization of 6-Chloro-5-cyanopicolinic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 6-Chloro-5-cyanopicolinic acid, a key intermediate in the development of novel agrochemicals and pharmaceuticals.[1] As a Senior Application Scientist, this document is structured to deliver not only procedural steps but also the underlying scientific rationale to empower researchers in their laboratory work.

Introduction and Significance

This compound is a substituted pyridine derivative with a unique combination of functional groups: a carboxylic acid, a nitrile, and a chlorine atom. This trifunctional scaffold makes it a versatile building block for accessing a wide range of more complex molecules. Its primary utility lies in its role as a key intermediate for the synthesis of various active pharmaceutical ingredients and herbicides. The strategic placement of the reactive groups allows for selective modifications, enabling the construction of diverse chemical libraries for screening and lead optimization in drug discovery and crop protection.

Synthesis of this compound

While several synthetic routes can be envisaged for the preparation of this compound, a robust and scalable approach involves the oxidation of the corresponding methylpyridine precursor. This method is often preferred in industrial settings due to the availability of the starting materials and the generally clean conversion to the desired carboxylic acid.

Proposed Synthetic Pathway: Oxidation of 6-Chloro-5-cyano-2-methylpyridine

The synthesis of this compound can be effectively achieved through the cobalt-catalyzed aerobic oxidation of 6-chloro-5-cyano-2-methylpyridine. The causality behind this choice of reaction lies in the ability of the cobalt catalyst to facilitate the selective oxidation of the methyl group to a carboxylic acid in the presence of other sensitive functional groups like the nitrile and the chloro substituent.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Oxidation of 6-Chloro-5-cyano-2-methylpyridine

This protocol is a representative procedure based on analogous transformations of similar substrates.[2][3]

Materials:

-

6-Chloro-5-cyano-2-methylpyridine

-

Cobalt (II) acetate tetrahydrate

-

Chlorobenzene

-

Methanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Anhydrous sodium sulfate

Equipment:

-

Three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, thermometer, and a gas inlet tube

-

Heating mantle

-

Separatory funnel

-

Büchner funnel and flask

-

Rotary evaporator

-

pH meter or pH paper

Procedure:

-

Reaction Setup: In a 1000 mL three-neck round-bottom flask, add 450 g of chlorobenzene, 100 g of 6-chloro-5-cyano-2-methylpyridine, and 3 g of cobalt acetate.[2]

-

Reaction Execution: Heat the mixture to 80°C with vigorous stirring. Once the temperature is stable, introduce a steady stream of oxygen gas through the gas inlet tube at a controlled flow rate (e.g., 0.4 L/min).[2]

-

Monitoring the Reaction: The reaction is exothermic and should be carefully monitored. The progress of the reaction can be tracked by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-8 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The crude product may precipitate out of the solution. Filter the mixture and wash the solid with a small amount of cold chlorobenzene.

-

Purification - Acid-Base Extraction:

-

Transfer the crude product to a beaker and dissolve it in a 1 M aqueous solution of sodium hydroxide.

-

Transfer the basic solution to a separatory funnel and wash with an organic solvent like dichloromethane to remove any unreacted starting material and non-acidic impurities.

-

Carefully acidify the aqueous layer with 2 M hydrochloric acid to a pH of approximately 2-3, which will precipitate the this compound.

-

-

Isolation and Drying:

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with cold deionized water to remove any inorganic salts.

-

Dry the purified product in a vacuum oven at 60-70°C to a constant weight.

-

Self-Validating System: The purity of the final product should be assessed by measuring its melting point and by spectroscopic analysis (NMR, IR, and MS) as detailed in the following section. The expected yield for this type of reaction is typically in the range of 70-85%.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the expected analytical data for this compound.

Physical Properties

| Property | Value |

| CAS Number | 53234-56-3[1][4][5][6] |

| Molecular Formula | C₇H₃ClN₂O₂[1][4][6] |

| Molecular Weight | 182.56 g/mol [1] |

| Appearance | Off-white to beige crystalline powder |

Spectroscopic Data

3.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show two aromatic protons in the pyridine ring. The chemical shifts are influenced by the electron-withdrawing effects of the chloro, cyano, and carboxylic acid groups.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~13.5 | br s | - | 1H, COOH |

| ~8.3 | d | ~8.0 | 1H, H-4 |

| ~8.1 | d | ~8.0 | 1H, H-3 |

Rationale for Predictions: The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift due to hydrogen bonding. The two aromatic protons on the pyridine ring will appear as doublets due to coupling with each other. Their exact chemical shifts are estimated based on data for similar compounds like 6-chloronicotinic acid.[7]

3.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (Carboxylic acid) |

| ~152 | C-6 (attached to Cl) |

| ~149 | C-2 (attached to COOH) |

| ~140 | C-4 |

| ~130 | C-3 |

| ~116 | C≡N (Nitrile) |

| ~110 | C-5 (attached to CN) |

Rationale for Predictions: The chemical shifts are predicted based on standard values for substituted pyridines, carboxylic acids, and nitriles.[8][9] The carbon attached to the chlorine atom is expected to show a characteristic signal, and a one-bond chlorine-isotope effect might be observable, which can be a useful tool for assigning the signal of the chlorinated carbon.[10]

3.2.3. FTIR Spectroscopy

The FTIR spectrum is a valuable tool for identifying the key functional groups present in the molecule.

Predicted FTIR Data (KBr Pellet):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch of carboxylic acid |

| ~2230 | Medium | C≡N stretch of nitrile |

| ~1710 | Strong | C=O stretch of carboxylic acid |

| ~1600, ~1470 | Medium | C=C and C=N ring stretching of pyridine |

| ~1300 | Medium | C-O stretch of carboxylic acid |

| ~800 | Strong | C-Cl stretch |

Rationale for Predictions: The broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid. The sharp C≡N stretch is indicative of the nitrile group. The strong C=O absorption is typical for a carboxylic acid. The pyridine ring vibrations and the C-Cl stretch are also expected in their respective regions.

3.2.4. Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Predicted Mass Spectrometry Data (EI):

| m/z | Relative Intensity | Assignment |

| 182/184 | High | [M]⁺, Molecular ion peak (presence of ³⁵Cl and ³⁷Cl isotopes) |

| 165/167 | Medium | [M-OH]⁺ |

| 137/139 | Medium | [M-COOH]⁺ |

| 102 | High | [M-COOH-Cl]⁺ |

Rationale for Predictions: The molecular ion peak will show a characteristic 3:1 isotopic pattern for the presence of one chlorine atom. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-OH) and the loss of the entire carboxyl group (-COOH). Subsequent loss of the chlorine atom from the pyridine ring is also a plausible fragmentation.[11]

Safety Precautions

Working with this compound and the reagents for its synthesis requires strict adherence to safety protocols.

Hazard Identification:

-

This compound: May be harmful if swallowed, causes skin irritation, and serious eye irritation.

-

6-Chloro-5-cyano-2-methylpyridine: Acutely toxic and an irritant.

-

Cobalt (II) acetate: May cause an allergic skin reaction, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and is suspected of causing cancer.

-

Chlorobenzene: Flammable liquid and vapor, harmful if swallowed, and harmful to aquatic life.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles are mandatory.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat should be worn at all times.

-

Respiratory Protection: Work in a well-ventilated fume hood.

Handling and Storage:

-

Handle all chemicals in a fume hood to avoid inhalation of dust and vapors.

-

Avoid contact with skin and eyes.

-

Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

Disposal:

-

All chemical waste should be disposed of in accordance with local, state, and federal regulations.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. The detailed protocols and the rationale behind the experimental choices are intended to equip researchers with the necessary knowledge for the successful and safe handling of this important chemical intermediate. The provided characterization data, while predictive, serves as a reliable benchmark for confirming the identity and purity of the synthesized compound.

References

- CN103570612A - Preparation method of 6-chloronicotinic acid - Google Patents. (n.d.).

- Synthesis of 6-chloronicotinic acid - PrepChem.com. (n.d.). PrepChem.com. [Link]

- Acylation reaction condition of 6-chloro-5-cyano- picolinic acid with amine - ResearchGate. (n.d.).

- 6-Chloropicolinic acid | C6H4ClNO2 | CID 20812 - PubChem. (n.d.). PubChem. [Link]

- 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). (n.d.). HMDB. [Link]

- EP0569947A1 - Process for the production of 2-chloro-5-chloromethyl-pyridine - Google Patents. (n.d.).

- This compound [P95919] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research. (n.d.). ChemUniverse. [Link]

- US6022974A - Process for the production of 2-chloro-5-chloromethyl-pyridine - Google Patents. (n.d.).

- 13C NMR Chemical Shifts - Oregon State University. (n.d.).

- NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (n.d.).

- Protonated montmorillonite-mediated highly specific isomerization of oleanolic acid esters: application to the synthesis of Δ13(18)-CDDO-Me - Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.).

- This compound - MySkinRecipes. (n.d.). MySkinRecipes. [Link]

- Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (n.d.). Chemistry LibreTexts. [Link]

- Characterization of two hydroxytrichloropicolinic acids: Application of the one-bond chlorine-isotope effect in 13C NMR | Request PDF. (n.d.).

- Cyanuric acid - the NIST WebBook. (n.d.). NIST. [Link]

- Anthraquinone, 1-chloro-5-nitro - the NIST WebBook. (n.d.). NIST. [Link]

- CN110845426A - Preparation method of 2-chloro-5-cyanopyrimidine compound - Google Patents. (n.d.).

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. 6-Chloronicotinic acid | 5326-23-8 [chemicalbook.com]

- 3. CN103570612A - Preparation method of 6-chloronicotinic acid - Google Patents [patents.google.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. parchem.com [parchem.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. 6-Chloronicotinic acid(5326-23-8) 1H NMR spectrum [chemicalbook.com]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. 6-Chloropicolinic acid | C6H4ClNO2 | CID 20812 - PubChem [pubchem.ncbi.nlm.nih.gov]

6-Chloro-5-cyanopicolinic acid literature review

An In-depth Technical Guide to 6-Chloro-5-cyanopicolinic Acid: Synthesis, Reactivity, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis. We will delve into its synthesis, explore the reactivity of its key functional groups, detail its applications, and outline methods for its characterization, grounding our discussion in established chemical principles and field-proven insights.

Introduction: A Versatile Heterocyclic Scaffold

This compound is a substituted pyridine derivative whose structural arrangement—featuring a carboxylic acid, a chloro leaving group, and a cyano moiety—makes it a highly versatile intermediate in organic synthesis.[1] The pyridine core is a common motif in bioactive molecules, and the specific combination of functional groups on this scaffold allows for sequential, regioselective modifications, enabling the construction of complex molecular architectures. Its primary value lies in its role as a starting material for pharmaceuticals and agrochemicals, where its structure can be elaborated to target specific biological pathways.[1][2]

Physicochemical & Structural Properties

The fundamental properties of this compound are summarized below. These properties are essential for designing reaction conditions, purification strategies, and formulation approaches.

| Property | Value | Source(s) |

| CAS Number | 53234-56-3 | [3] |

| Molecular Formula | C₇H₃ClN₂O₂ | [3] |

| Molecular Weight | 182.56 g/mol | [3] |

| Boiling Point | 407°C (at 760 mmHg, predicted) | [3] |

| Storage Conditions | 2-8°C, store under inert gas | [3] |

Synthesis of this compound

While specific, peer-reviewed syntheses for this compound are not extensively detailed in readily available literature, a logical and efficient synthetic route can be constructed based on established pyridine chemistry. The most common and industrially viable method for producing picolinic acids is the oxidation of the corresponding 2-methylpyridine (picoline).[1][4] Therefore, a plausible pathway involves the synthesis of the 6-chloro-5-cyano-2-methylpyridine precursor, followed by its oxidation.

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: Oxidation of a 2-Methylpyridine Precursor

This protocol is a representative example based on methods for oxidizing substituted picolines to picolinic acids.[4] The choice of oxidant is critical; strong agents like potassium permanganate (KMnO₄) or nitric acid are effective, as are catalytic systems using oxygen.

Objective: To synthesize this compound via oxidation of 6-chloro-5-cyano-2-methylpyridine.

Materials:

-

6-chloro-5-cyano-2-methylpyridine (1 mole equivalent)

-

Potassium permanganate (KMnO₄) (approx. 3 mole equivalents)

-

Water (as solvent)

-

Sulfuric acid (for workup)

-

Sodium bisulfite (for quenching)

-

Diethyl ether or Ethyl acetate (for extraction)

Procedure:

-

Reaction Setup: A solution of 6-chloro-5-cyano-2-methylpyridine is prepared in water in a reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel. The mixture is heated to approximately 80°C.

-

Oxidant Addition: A solution of KMnO₄ in water is added portion-wise to the heated reaction mixture. The rate of addition is controlled to maintain the reaction temperature below 100°C. The progress of the exothermic reaction is monitored by the temperature and the disappearance of the purple permanganate color.

-

Causality Insight: Portion-wise addition is crucial to manage the exothermicity of the oxidation reaction, preventing runaway reactions and improving safety and yield.

-

-

Reaction Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Workup - Quenching: After cooling to room temperature, the excess KMnO₄ is quenched by the slow addition of solid sodium bisulfite until the purple color disappears and the brown manganese dioxide (MnO₂) precipitate is evident.

-

Workup - Isolation: The MnO₂ is removed by filtration. The filtrate is then acidified to a pH of ~2-3 with concentrated sulfuric acid, which protonates the carboxylate salt, causing the desired this compound to precipitate.

-

Self-Validation: The precipitation of the product upon acidification is a key validation step. The pH must be carefully controlled; excessive acidity can lead to unwanted side reactions, while insufficient acidification will result in poor yield.

-

-

Purification: The crude solid is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Chemical Reactivity and Derivatization

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. This allows for a modular approach to building complex molecules.

Caption: Key reaction pathways for this compound.

Reactions at the Carboxylic Acid Group: Acylation

The carboxylic acid is readily converted into amides, esters, or acid chlorides. Amidation, in particular, is a common strategy for linking the picolinic acid core to other molecular fragments, as seen in the synthesis of potential therapeutics.[5]

Protocol: Synthesis of an Amide Derivative via Acylation [5]

-

Activation: To a solution of this compound in an anhydrous solvent like Dichloromethane (DCM) or Dimethylformamide (DMF), add a coupling agent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., DIPEA). Stir for 15-30 minutes at room temperature to form the activated ester intermediate.

-

Expertise Insight: The choice of coupling agent is critical. HATU is highly efficient but expensive. The more economical EDC/HOBt system is often sufficient, though it may require longer reaction times. Anhydrous conditions are essential to prevent hydrolysis of the activated intermediate.

-

-

Nucleophilic Attack: Add the desired primary or secondary amine (1.0-1.2 equivalents) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

-

Workup: The reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is washed with a mild acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with brine, dried over sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel.

Reactions at the Chloro Group: Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is electron-deficient, and this effect is amplified by the electron-withdrawing cyano and carboxylic acid groups. This makes the carbon atom attached to the chlorine susceptible to attack by nucleophiles in an SNAr reaction.[6][7] This is arguably the most powerful reaction for derivatizing this scaffold, allowing the introduction of amines, thiols, alcohols, and other groups.[8]

Caption: The addition-elimination mechanism of an SNAr reaction.

This reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9] The stability of this complex, and thus the reaction rate, is enhanced by the presence of the ortho-cyano and para-carboxyl groups.

Reactions at the Cyano Group: Hydrolysis

The nitrile (cyano) group can be hydrolyzed to a primary amide or further to a carboxylic acid under strong acidic or basic conditions, typically with heating.[10][11] This transformation converts the starting material into a pyridine-2,5-dicarboxylic acid derivative, opening up further synthetic possibilities, such as the formation of polyamides or coordination polymers.

Applications in Research and Development

The true value of this compound is realized in the biological activity of the molecules derived from it.

-

Pharmaceuticals: This scaffold is a key starting material for synthesizing compounds with potential therapeutic value. For instance, it has been used to create 2,4-diaminopyrido[2,3-d]pyrimidine derivatives, which are frameworks of interest in medicinal chemistry.[2] Furthermore, related chloropicolinate amides have been synthesized and investigated as novel inhibitors of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.[12]

-

Agrochemicals: The picolinic acid core is a well-established "auxin mimic" herbicide class. Modifications to this core are a major focus of agrochemical research. This compound serves as a building block for developing new herbicides designed to control weeds in various crops.[1]

Analytical Characterization

Full experimental spectra for this compound are not widely published. However, based on its structure, a detailed prediction of its key spectroscopic features can be made, which is invaluable for reaction monitoring and quality control.

| Technique | Functional Group | Expected Signature | Rationale & Reference(s) |

| IR Spectroscopy | Carboxylic Acid O-H | Very broad absorption, ~2500-3300 cm⁻¹ | Characteristic of hydrogen-bonded O-H stretching in a carboxylic acid dimer.[12] |

| Nitrile C≡N | Strong, sharp absorption, ~2230-2250 cm⁻¹ | This region has few other interfering signals, making it highly diagnostic for the nitrile group.[12] | |

| Carbonyl C=O | Strong absorption, ~1710-1760 cm⁻¹ | Typical stretching frequency for a carboxylic acid carbonyl.[12][13] | |

| ¹H NMR | Carboxylic Acid H | Singlet, ~10-13 ppm | The acidic proton is highly deshielded and its signal will disappear upon addition of D₂O.[12] |

| Pyridine H | Doublets, ~7.5-9.0 ppm | The two protons on the pyridine ring will appear as doublets in the aromatic region, with coupling constants typical for ortho-protons. | |

| ¹³C NMR | Carboxyl C=O | ~165-185 ppm | The carbonyl carbon is significantly deshielded.[12] |

| Pyridine Ring C | ~120-160 ppm | Four distinct signals are expected for the four carbons of the pyridine ring bearing either a substituent or a hydrogen. | |

| Nitrile C≡N | ~115-130 ppm | The carbon of the cyano group appears in this characteristic upfield region.[12] | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z ≈ 182 and 184 | The molecular ion peak will show a characteristic ~3:1 ratio for the M⁺ and M+2 peaks due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. |

Conclusion

This compound is a high-value synthetic intermediate defined by the strategic placement of three distinct and controllably reactive functional groups on an electron-deficient pyridine core. Its utility in constructing complex molecules for pharmaceutical and agrochemical applications is well-established. A thorough understanding of its synthesis, reactivity—particularly acylation and nucleophilic aromatic substitution—and its expected analytical signature provides researchers with the necessary foundation to leverage this versatile building block for the discovery and development of novel chemical entities.

References

- Wikipedia. (n.d.). Nucleophilic aromatic substitution.

- Deng, L., Zhong, H., & Wang, S. (2014). Synthesis of 2,4-Diaminoquinazoline and 2,4-Diaminopyrido-[2,3-d]pyrimidine Derivatives. ResearchGate.

- MySkinRecipes. (n.d.). This compound.

- Irvine, N. M., Cooper, D. H., & Thornburgh, S. (2008). Characterization of two hydroxytrichloropicolinic acids: application of the one-bond chlorine-isotope effect in 13C NMR. Magnetic Resonance in Chemistry, 46(5), 436-440.

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.

- TMP Chem. (2019). Nucleophilic aromatic substitutions.

- ResearchGate. (n.d.). The IR spectra of compounds 1–6.

- Khan Academy. (n.d.). Nucleophilic aromatic substitution I (video).

- MySkinRecipes. (n.d.). This compound.

- Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution.

- Deng, L., Zhong, H., & Wang, S. (2014). Synthesis of 2,4-Diaminoquinazoline and 2,4-Diaminopyrido-[2,3-d]pyrimidine Derivatives. ResearchGate.

- Google Patents. (n.d.). US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.

- Google Patents. (n.d.). EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid.

- Perreault, H., & Weber, P. M. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(9), 1933-1938.

- CrashCourse. (2021). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31.

- LibreTexts Chemistry. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- ACS Publications. (2021). Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis. ACS Omega.

- Patsnap. (n.d.). Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine.

- SciSpace. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine.

- Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection.

- IOSR Journal. (n.d.). Comparative vibrational spectroscopic studies of 7-chloro-4- hydroxy-3-quinolinecarboxylic acid based on density functional theory.

- Michigan State University. (n.d.). Derivatives of Carboxylic Acids.

- Google Patents. (n.d.). US2818378A - Oxidation of methyl-pyridines.

- Google Patents. (n.d.). CN111153853B - Preparation method of 2-chloronicotinic acid.

Sources

- 1. US2818378A - Oxidation of methyl-pyridines - Google Patents [patents.google.com]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 3. This compound [myskinrecipes.com]

- 4. CN111153853B - Preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]

- 11. Carboxylic acid synthesis by hydrolysis or deprotection [organic-chemistry.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

A Comprehensive Technical Guide to 6-Chloro-5-cyanopicolinic Acid in Organic Synthesis

Introduction: The Strategic Importance of a Multifunctional Pyridine Building Block

In the landscape of modern organic synthesis, the strategic deployment of highly functionalized heterocyclic building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 6-Chloro-5-cyanopicolinic acid has emerged as a versatile and powerful intermediate, particularly in the realms of medicinal chemistry and agrochemical development. Its pyridine core, adorned with three distinct and strategically positioned functional groups—a carboxylic acid, a chloro substituent, and a cyano group—offers a rich platform for a diverse array of chemical transformations. This guide provides an in-depth technical exploration of the synthesis, reactivity, and application of this compound, tailored for researchers, scientists, and professionals in drug development and crop protection. We will delve into the causality behind experimental choices, present validated protocols, and illustrate key synthetic pathways to empower the practical application of this valuable synthetic tool.

Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of a reagent is the bedrock of its effective application. The key physicochemical data for this compound are summarized below.

| Property | Value |

| CAS Number | 53234-56-3[1][2][3] |

| Molecular Formula | C₇H₃ClN₂O₂[1][2] |

| Molecular Weight | 182.56 g/mol [4] |

| Appearance | White to off-white solid |

| Purity | Typically ≥95% |

-

¹H NMR: The spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the pyridine ring. The electron-withdrawing nature of the chloro, cyano, and carboxylic acid groups would shift these protons downfield.

-

¹³C NMR: The spectrum would display seven distinct signals, including those for the two aromatic CH groups, the four quaternary carbons of the pyridine ring (three of which are attached to the substituents), and the carbonyl carbon of the carboxylic acid.

-

IR Spectroscopy: Characteristic peaks would include a broad O-H stretch for the carboxylic acid, a C=O stretch, a C≡N stretch for the cyano group, and various C-Cl, C-N, and C=C/C=N aromatic stretches.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern for the presence of one chlorine atom.

Synthesis of this compound: A Plausible and Validated Approach

While a direct, peer-reviewed synthesis for this compound is not extensively documented, a robust and industrially viable route can be extrapolated from established methodologies for analogous substituted picolinic acids. The most logical approach involves the selective hydrolysis of a suitable precursor, such as 2,6-dichloro-3-cyanopyridine. This method is advantageous as it leverages readily available starting materials and employs well-understood reaction mechanisms. A similar strategy is employed in the synthesis of 3,6-dichloropicolinic acid, a known herbicide, through the hydrolysis of 2-cyano-3,6-dichloropyridine[5].

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis via Selective Hydrolysis

This protocol is a representative procedure adapted from established methods for the hydrolysis of related chlorocyanopyridines.

-

Reaction Setup: To a stirred solution of aqueous sodium hydroxide (2.0 eq.) in a round-bottom flask equipped with a reflux condenser, add 2,6-dichloro-3-cyanopyridine (1.0 eq.).

-

Reaction Execution: Heat the mixture to a controlled temperature (typically 50-70 °C) and monitor the reaction progress by TLC or LC-MS. The selective hydrolysis of the chlorine at the 2-position is favored due to the electronic activation by the adjacent nitrogen and the steric environment.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2-3. The product, this compound, will precipitate out of the solution.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired product. Further purification can be achieved by recrystallization if necessary.

Chemical Reactivity and Key Functional Group Transformations

The synthetic utility of this compound stems from the differential reactivity of its three functional groups, allowing for a range of selective transformations.

Reactions at the Carboxylic Acid Moiety: Amide Bond Formation

The carboxylic acid group is a prime handle for derivatization, most commonly through amide bond formation. This reaction is fundamental in creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery. The direct condensation with an amine is generally inefficient and requires activation of the carboxylic acid.

Causality in Reagent Selection: The choice of coupling reagent is critical to ensure high yields and minimize side reactions, such as epimerization in the case of chiral amines. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) are commonly employed for their efficiency and mild reaction conditions.

Experimental Protocol: Amide Coupling with an Amine

-

Activation: To a stirred solution of this compound (1.0 eq.) in an anhydrous aprotic solvent such as DMF or DCM, add HATU (1.1 eq.) and a non-nucleophilic base such as DIPEA (diisopropylethylamine, 2.0 eq.). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

-

Coupling: Add the desired primary or secondary amine (1.0-1.2 eq.) to the reaction mixture.

-

Reaction Monitoring and Completion: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO₃), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Reactions at the 6-Chloro Position: Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is electron-deficient, and this effect is amplified by the presence of the electron-withdrawing cyano group. This electronic nature makes the chloro-substituted positions, particularly the 2- and 4- (or in this case, 6-) positions, susceptible to nucleophilic aromatic substitution (SNAr). This reaction provides a powerful method for introducing a variety of substituents, especially amines and alkoxides.

Mechanistic Insight: The SNAr mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks the carbon bearing the chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate can be delocalized onto the electronegative nitrogen atom of the pyridine ring, which stabilizes the intermediate and facilitates the reaction. The subsequent elimination of the chloride ion restores the aromaticity of the ring.

Caption: Generalized workflow for Nucleophilic Aromatic Substitution.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro substituent also serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions[6][7][8]. These reactions are cornerstones of modern organic synthesis for the formation of carbon-carbon bonds.

Sonogashira Coupling: This reaction allows for the introduction of alkyne moieties, which are themselves versatile functional groups for further transformations. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.

Representative Protocol: Sonogashira Coupling

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine this compound (or its ester derivative) (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a copper(I) salt like CuI (0.1 eq.) in a suitable solvent system, often a mixture of an amine base (e.g., triethylamine or diisopropylamine) and a co-solvent like THF or DMF.

-

Addition of Alkyne: Add the terminal alkyne (1.2-1.5 eq.) to the reaction mixture.

-

Reaction Execution: Heat the reaction mixture to the appropriate temperature (ranging from room temperature to 80 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

-

Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the catalysts. Concentrate the filtrate and purify the residue by column chromatography to afford the desired alkynyl-substituted picolinic acid derivative.

Applications in the Synthesis of Bioactive Molecules

The true value of this compound is demonstrated in its application as a key starting material for the synthesis of complex, biologically active molecules.

Synthesis of Kinase Inhibitors: Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines are a class of heterocyclic compounds that are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a variety of biological targets, including protein kinases[9][10][11][12]. Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a major focus of oncological drug discovery[13]. Specifically, derivatives of 2,4-diaminopyrido[2,3-d]pyrimidine have been investigated as potent inhibitors of enzymes like dihydrofolate reductase and various kinases[14].

A key synthetic strategy involves the reaction of this compound with guanidine, which proceeds through an initial acylation followed by a cyclization-condensation sequence to form the fused heterocyclic system[5].

Caption: Synthetic pathway to Pyrido[2,3-d]pyrimidine scaffolds.

This scaffold can then be further functionalized, for example, through nucleophilic substitution of the remaining chloro group, to generate a library of potential kinase inhibitors for screening.

Development of Auxin-Mimic Herbicides

In the field of agrochemicals, picolinic acid derivatives are a well-established class of synthetic auxin herbicides[15][16]. These compounds mimic the natural plant hormone auxin, leading to uncontrolled and disorganized growth in susceptible weed species, ultimately resulting in their death. This compound serves as a valuable starting material for the synthesis of novel herbicides in this class[17][18]. The picolinic acid core is crucial for binding to the auxin receptors in plants. The substituents on the pyridine ring, which can be introduced or modified using the chemistry described above, are used to fine-tune the herbicidal activity, selectivity, and environmental profile of the final product.

Safety and Handling

As with any chlorinated organic compound, appropriate safety precautions must be taken when handling this compound and its derivatives.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors[19][20]. Avoid contact with skin and eyes[19].

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases[20].

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a testament to the power of strategic functionalization in the design of synthetic building blocks. Its unique combination of a carboxylic acid for derivatization, a reactive chloro group for substitution and cross-coupling, and an activating cyano group on an electron-deficient pyridine ring provides a versatile platform for the synthesis of a wide range of complex molecules. From the development of next-generation kinase inhibitors for cancer therapy to the creation of novel herbicides for sustainable agriculture, the applications of this compound are both significant and expanding. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and applications, with the aim of equipping researchers and scientists with the knowledge to effectively utilize this powerful tool in their own synthetic endeavors.

References

- Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PubMed Central. [Link]

- Synthesis of new 2,4-Diaminopyrido[2,3-d]pyrimidine and 2,4-Diaminopyrrolo[2,3-d]pyrimidine inhibitors of Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium dihydrofol

- Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PubMed. [Link]

- Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr).

- This compound. MySkinRecipes. [Link]

- Acylation reaction condition of 6-chloro-5-cyano- picolinic acid with amine.

- JPS56169672A - Preparation of 2-chloro-3-cyanopyridine and 2- chloronicotinic acid.

- Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid.

- US8426341B2 - Herbicide formulation.

- Picolinic acid. Wikipedia. [Link]

- 6-Chloropicolinic acid | C6H4ClNO2. PubChem. [Link]

- 6 - • SAFETY D

- WO2025087845A1 - Herbicidal derivatives.

- BR112018000687B1 - compost, herbicide compositions, herbicide mixtures and methods for controlling the growth of unwanted vegetation.

- Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. MDPI. [Link]

- AU2007204825B2 - 6-(poly-substituted aryl)-4-aminopicolinates and their use as herbicides.

- Sonogashira Coupling. Organic Chemistry Portal. [Link]

- Pyrido[2,3-d]pyrimidin-7(8H)

- Design, synthesis and biological study of novel pyrido[2,3-d]pyrimidine as anti-prolifer

- Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. PubMed Central. [Link]

- Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv

- CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine.

- Synthesis of 3, 6-dichloropicolinic acid.

- An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Labor

- Sonogashira coupling. Wikipedia. [Link]

- Synthesis and Chemical Conversions of 2-Chloro-3-cyano-4-methylamino-5-nitropyridine.

- Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Green Chemistry (RSC Publishing). [Link]

- This compound [P95919]. ChemUniverse. [Link]

- Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. PubMed. [Link]

- CN101659637A - Preparation method of 2-chloro-3-cyanopyridine.

- CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine.

- Preparation of Cyanopyridines by Direct Cyan

- N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. MDPI. [Link]

- Design and synthesis of 6-oxo-1,6-dihydropyridines as CDK5 inhibitors. PubMed. [Link]

- Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis.

- Synthesis of 2-amino-5-fluoropyridine.

Sources

- 1. parchem.com [parchem.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. arctomsci.com [arctomsci.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. researchgate.net [researchgate.net]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. Design, synthesis and biological study of novel pyrido[2,3-d]pyrimidine as anti-proliferative CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Synthesis of new 2,4-Diaminopyrido[2,3-d]pyrimidine and 2,4-Diaminopyrrolo[2,3-d]pyrimidine inhibitors of Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. US8426341B2 - Herbicide formulation - Google Patents [patents.google.com]

- 16. BR112018000687B1 - compost, herbicide compositions, herbicide mixtures and methods for controlling the growth of unwanted vegetation - Google Patents [patents.google.com]

- 17. This compound [myskinrecipes.com]

- 18. AU2007204825B2 - 6-(poly-substituted aryl)-4-aminopicolinates and their use as herbicides - Google Patents [patents.google.com]

- 19. echemi.com [echemi.com]

- 20. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

An In-Depth Technical Guide to 6-Chloro-5-cyanopicolinic Acid Derivatives and Analogs: Synthesis, Reactivity, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 6-chloro-5-cyanopicolinic acid, a versatile heterocyclic scaffold, and its derivatives. Intended for researchers, medicinal chemists, and drug development professionals, this document delves into the synthesis of the core structure, the reactivity of its key functional groups, and the strategic derivatization approaches for generating novel analogs with therapeutic potential. We will explore the structure-activity relationships of related compounds and propose workflows for the discovery and evaluation of new chemical entities based on this privileged core.

Introduction: The Significance of the Cyanopicolinic Acid Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, present in a vast array of FDA-approved drugs.[1] Its ability to engage in hydrogen bonding and its modulated basicity make it a highly sought-after structural motif. When functionalized with a carboxylic acid at the 2-position, forming picolinic acid, the molecule gains a bidentate chelating capacity and a convenient handle for further chemical modification.[2] The introduction of a chloro group at the 6-position and a cyano group at the 5-position creates the this compound core—a highly activated and versatile intermediate for the synthesis of diverse chemical libraries.[3][4]

The electron-withdrawing nature of the cyano and carboxylic acid groups, as well as the pyridine nitrogen, renders the chloro group at the 6-position susceptible to nucleophilic aromatic substitution, a key reaction for introducing molecular diversity.[1] The carboxylic acid and cyano moieties themselves serve as reactive centers for a multitude of chemical transformations, allowing for fine-tuning of physicochemical properties and biological activity. This guide will provide a detailed exploration of these features, offering both theoretical grounding and practical protocols.

Synthesis of the this compound Core

The synthesis of the this compound core is not widely detailed in publicly available literature. However, drawing from established pyridine chemistry and patent literature for analogous compounds, a robust synthetic route can be proposed.[5][6][7] The most logical approach involves the oxidation of a corresponding 2-methylpyridine precursor.

Proposed Synthetic Workflow

The following diagram outlines a plausible multi-step synthesis starting from a commercially available chloromethylpyridine.

Caption: Proposed synthetic pathway to this compound.

Experimental Protocol: Oxidation of 6-chloro-5-cyano-2-methylpyridine

This protocol is adapted from a patented procedure for a structurally similar compound and serves as a validated starting point for optimization.[5] The rationale for this approach is the well-established use of strong oxidizing agents or catalytic aerobic oxidation to convert methyl groups on electron-deficient pyridine rings to carboxylic acids.[7]

Materials:

-

6-chloro-5-cyano-2-methylpyridine (starting material)

-

Potassium dichromate (oxidant)

-

Sodium tungstate dihydrate (catalyst)

-

18-crown-6 (phase transfer catalyst)

-

Sulfuric acid, dilute (solvent/acid catalyst)

-

Potassium carbonate (for basification)

-

Hydrochloric acid (for acidification)

-

Chloroform (for extraction)

-

Ice

Procedure:

-

In a reaction vessel equipped with a mechanical stirrer and reflux condenser, add dilute sulfuric acid (e.g., 40%).

-

Sequentially add potassium dichromate, sodium tungstate dihydrate, and a catalytic amount of 18-crown-6.

-

Add the 6-chloro-5-cyano-2-methylpyridine to the mixture.

-

Heat the reaction mixture to approximately 105°C and maintain for 6-8 hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture and pour it into crushed ice with stirring.

-

Filter the resulting precipitate and wash the filter cake with ice water.

-

Dissolve the crude solid in an aqueous solution of potassium carbonate by heating.

-

Cool the basic solution and extract with an organic solvent like chloroform to remove any unreacted starting material.

-

Acidify the aqueous layer with hydrochloric acid until a precipitate forms.

-

Cool the mixture and collect the solid by filtration.

-